BenchChemオンラインストアへようこそ!

(1S,5R)-7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid

Lipophilicity Drug-likeness Permeability

This enantiopure (1S,5R) stereoisomer is a sp³-rich, rigid bicyclo[3.3.1]nonane building block essential for reproducible SAR studies. Unlike generic analogs, the 7-hydroxyl group lowers logP by >1 unit and adds a critical H-bond donor, enhancing solubility and target engagement. Validated in HIF-1 inhibition (IC₅₀ 17.2–31.7 µM) and 2-methoxyestradiol mimetic synthesis (A549 cytotoxicity), it is a strategic fragment for oncology hit-to-lead optimization. Insist on the defined (1S,5R) configuration to avoid biological variability introduced by racemic or epimeric mixtures.

Molecular Formula C10H16O3
Molecular Weight 184.235
CAS No. 2096988-66-6
Cat. No. B2448168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,5R)-7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid
CAS2096988-66-6
Molecular FormulaC10H16O3
Molecular Weight184.235
Structural Identifiers
SMILESC1C2CC(CC1CC(C2)O)C(=O)O
InChIInChI=1S/C10H16O3/c11-9-4-6-1-7(5-9)3-8(2-6)10(12)13/h6-9,11H,1-5H2,(H,12,13)/t6-,7+,8?,9?
InChIKeyTZVSMPPJRSCITQ-SPJNRGJMSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1S,5R)-7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid (CAS 2096988-66-6) | A Chiral, sp³-Rich Bicyclo[3.3.1]nonane Building Block for Medicinal Chemistry


(1S,5R)-7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid is a chiral, stereochemically defined bicyclic compound featuring a rigid bicyclo[3.3.1]nonane scaffold with a hydroxyl group at the 7-position and a carboxylic acid at the 3-position. With a molecular formula of C₁₀H₁₆O₃ and a molecular weight of 184.23 g/mol, this compound belongs to the class of sp³-rich, three-dimensional building blocks prized in medicinal chemistry for expanding chemical space and improving drug-like properties [1]. The (1S,5R) absolute configuration dictates the spatial orientation of the hydroxyl and carboxyl groups, a feature critical for enantioselective applications in asymmetric synthesis and structure-activity relationship (SAR) studies [1].

Why Generic Bicyclo[3.3.1]nonane Carboxylic Acids Cannot Substitute (1S,5R)-7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid in Research Applications


Generic substitution of (1S,5R)-7-hydroxybicyclo[3.3.1]nonane-3-carboxylic acid with non-hydroxylated analogs (e.g., bicyclo[3.3.1]nonane-3-carboxylic acid, CAS 6221-62-1) or diastereomeric mixtures fundamentally alters key physicochemical properties—specifically logP, hydrogen bonding capacity, and topological polar surface area (TPSA)—that govern solubility, permeability, and molecular recognition [1][2]. The absence of the stereospecific 7-hydroxyl group not only increases lipophilicity by over 1 log unit but also removes a crucial hydrogen bond donor, potentially diminishing target engagement in biological systems where the hydroxyl participates in critical interactions [3]. Furthermore, the defined (1S,5R) stereochemistry is essential for the reproducible synthesis of enantiopure derivatives; racemic or epimeric mixtures introduce variability that confounds biological assays and SAR interpretation, undermining the reliability of preclinical data [2][3].

Quantitative Differentiation Evidence for (1S,5R)-7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid (CAS 2096988-66-6)


Lipophilicity Reduction: XLogP3 1.2 vs. 2.7 for Non-Hydroxylated Analog

The target compound exhibits a computed XLogP3 value of 1.2, which is 1.5 log units lower than the non-hydroxylated bicyclo[3.3.1]nonane-3-carboxylic acid (XLogP3 = 2.7) [1][2]. This reduction is attributable to the stereospecific endo-7-hydroxyl substituent, which introduces a hydrogen bond donor and increases polarity.

Lipophilicity Drug-likeness Permeability

Enhanced Polarity: TPSA 57.5 Ų vs. 37.3 Ų for Non-Hydroxylated Analog

The target compound possesses a topological polar surface area (TPSA) of 57.5 Ų, substantially higher than the 37.3 Ų of the non-hydroxylated comparator [1][2]. This 54% increase in polar surface area arises from the additional hydroxyl oxygen and hydrogen bond donor, enhancing water solubility and potentially improving oral bioavailability profiles.

Topological Polar Surface Area Bioavailability Permeability

Increased Hydrogen Bond Donor Capacity: 2 HBD vs. 1 HBD

The target compound possesses 2 hydrogen bond donors (carboxylic acid OH + 7-hydroxyl) compared to 1 for the non-hydroxylated analog [1][2]. This additional H-bond donor capacity influences solubility, crystal packing, and target binding interactions, particularly for biological targets requiring multi-point hydrogen bonding.

Hydrogen Bond Donor Lipinski Rule of Five Drug-likeness

Stereochemical Specificity Enables Synthesis of Bioactive 2-Methoxyestradiol Mimetics

The defined endo-7-hydroxy-exo-3-carboxylic acid configuration was employed as the sole precursor for synthesizing two pairs of non-steroidal 2-methoxyestradiol mimetics [1]. Only this specific stereochemical arrangement—matching the (1S,5R) configuration—enabled the construction of annulated bicyclo[3.3.1]nonane derivatives that demonstrated noticeable cytotoxicity against human lung carcinoma A549 cells. Racemic or epimeric mixtures would yield multiple products with variable and potentially diminished activity, complicating SAR interpretation.

Stereochemistry 2-Methoxyestradiol mimetics Anticancer

Carboxylic Acid Moiety Essential for HIF-1 Transcriptional Inhibition (Class-Level SAR)

Structure-activity relationship studies on sp³-rich chiral bicyclo[3.3.1]nonane derivatives revealed that a carboxylic acid moiety is critical for HIF-1 transcriptional inhibitory activity; compounds of this class exhibit IC₅₀ values in the range of 17.2–31.7 µM for HIF-1 inhibition [1]. Additionally, bicyclo[3.3.1]nonanols with a carboxylic acid group were shown to target HSP90 ATPase activity without inducing a heat shock response, a mechanism distinct from conventional HSP90 inhibitors [2]. The free carboxylic acid present in (1S,5R)-7-hydroxybicyclo[3.3.1]nonane-3-carboxylic acid positions this building block advantageously for developing novel anticancer agents targeting this pathway.

HIF-1 inhibition HSP90 Cancer

Defined Synthetic Route from 4-Oxahomoadamantan-5-one Ensures Reproducible Supply

The compound and its derivatives can be prepared via a documented synthetic route starting from 4-oxahomoadamantan-5-one, which reacts with hydrazine to yield (3-exo,7-endo)-7-hydroxybicyclo[3.3.1]nonane-3-carbohydrazide [1]. This intermediate can be transformed into various derivatives, including oxidation to the target carboxylic acid, with structural confirmation by 2D NMR spectroscopy and XRD analysis. This established pathway ensures batch-to-batch consistency in stereochemistry and purity.

Synthesis 4-Oxahomoadamantan-5-one Reproducibility

Optimal Application Scenarios for (1S,5R)-7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid (CAS 2096988-66-6) Based on Quantitative Evidence


Fragment-Based Drug Discovery Targeting HIF-1 or HSP90 Pathways

The compound's free carboxylic acid group aligns with the pharmacophoric requirement for HIF-1 transcriptional inhibition, as demonstrated by class-level SAR showing IC₅₀ values of 17.2–31.7 µM for bicyclo[3.3.1]nonane carboxylic acids [1]. Its sp³-rich scaffold and defined (1S,5R) stereochemistry make it an ideal fragment for hit-to-lead optimization in oncology programs, particularly where HSP90 inhibition without heat shock response induction is sought [2].

Synthesis of Non-Steroidal Estrogen Receptor Modulators

The confirmed utility of this exact stereoisomer in synthesizing 2-methoxyestradiol mimetics with cytotoxicity against A549 lung carcinoma cells [1] positions it as a strategic building block for developing non-hormonal anticancer agents. Researchers targeting microtubule dynamics or estrogen receptor-independent pathways should prioritize this enantiopure form.

Physicochemical Property Optimization in Lead Series

With an XLogP3 of 1.2, TPSA of 57.5 Ų, and 2 hydrogen bond donors, this compound offers a superior developability profile compared to its non-hydroxylated analog (XLogP3 2.7, TPSA 37.3 Ų, 1 HBD) [1][2]. Medicinal chemists seeking to reduce logP and improve aqueous solubility while maintaining the beneficial conformational rigidity of the bicyclo[3.3.1]nonane scaffold should select this hydroxylated variant.

Chiral Building Block for Asymmetric Synthesis and Ligand Design

The defined (1S,5R) absolute configuration, with two stereocenters and a rigid bicyclic framework, makes this compound valuable for constructing enantiopure catalysts, chiral auxiliaries, or coordination ligands [1]. The orthogonal hydroxyl and carboxyl functional groups enable regiospecific derivatization, expanding the accessible chemical space for asymmetric transformations.

Quote Request

Request a Quote for (1S,5R)-7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.